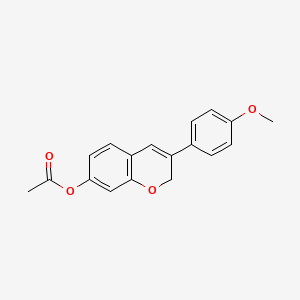

7-Acetoxy-4'-methoxyisoflav-3-ene

Description

Overview of the Isoflavonoid (B1168493) Class and Isoflav-3-ene Subfamily

Isoflavonoids are a class of naturally occurring organic compounds, a branch of the larger flavonoid family. Structurally, they are characterized by a 3-phenylchroman-4-one backbone. This arrangement, where a phenyl group is attached to the C3 position of the chroman ring, distinguishes them from their isomeric cousins, the flavonoids, where the phenyl group is at the C2 position. Isoflavonoids are predominantly found in leguminous plants, with soybeans being a particularly rich source. mdpi.com They are recognized for their diverse biological activities, which has led to extensive research into their potential health effects. nih.gov

The isoflav-3-ene subfamily represents a structurally distinct group within the isoflavonoids. Unlike the more common isoflavones which possess a double bond between the C2 and C3 positions of the chroman ring and a ketone at C4, isoflav-3-enes have their double bond located between the C3 and C4 positions. This structural nuance significantly influences their chemical properties and biological activities.

Historical Context of Isoflav-3-ene Research

Research into isoflavonoids, in general, has a long history, initially driven by observations of their estrogenic effects in animals. Over the decades, scientific interest has expanded to encompass their potential roles in human health, including cardiovascular diseases and cancer. nih.gov The study of isoflav-3-enes, as a specific subfamily, is a more recent development. Early research often focused on the synthesis of these compounds to explore their potential as estrogenic or antiestrogenic agents. nih.gov The development of new synthetic methodologies has been crucial in allowing for the creation of a variety of isoflav-3-ene derivatives for biological evaluation. google.com

Rationale for Research on 7-Acetoxy-4'-methoxyisoflav-3-ene

The specific interest in this compound stems from the broader investigation into the structure-activity relationships of isoflavonoids. The substituents on the basic isoflavonoid skeleton play a critical role in determining their biological effects. The 4'-methoxy group on the B-ring and the 7-acetoxy group on the A-ring are key modifications. The methoxy (B1213986) group is known to influence the estrogenic activity of isoflavones. nih.gov The acetoxy group, often used as a protecting group in synthesis, can also modulate the compound's properties, including its solubility and metabolic fate.

The rationale for synthesizing and studying this specific compound is to probe how these particular functional groups, in combination with the isoflav-3-ene core, affect its interaction with biological targets, such as estrogen receptors. This research is part of a larger effort to design and discover novel isoflavonoid-based compounds with specific and potentially therapeutic biological activities. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

10499-10-2 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

[3-(4-methoxyphenyl)-2H-chromen-7-yl] acetate |

InChI |

InChI=1S/C18H16O4/c1-12(19)22-17-8-5-14-9-15(11-21-18(14)10-17)13-3-6-16(20-2)7-4-13/h3-10H,11H2,1-2H3 |

InChI Key |

OHNFJXYAMHMPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(CO2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Isoflav 3 Enes

Botanical Sources of Isoflav-3-enes, Including 7-Acetoxy-4'-methoxyisoflav-3-ene Precursors and Analogues

While this compound itself is not reported as a naturally occurring compound, its structural analogues and potential precursors are found in various plant species. The "acetoxy" group is typically a result of synthetic or semi-synthetic modification of a natural hydroxyl group. Therefore, the natural precursor would be 7-hydroxy-4'-methoxyisoflav-3-ene or similar hydroxylated isoflav-3-enes.

Research has identified isoflav-3-enes and their biosynthetic precursors in several plant species.

Erythrina abyssinica and E. burttii : The genus Erythrina is a rich source of isoflavonoids. The root bark of Erythrina burttii has been shown to contain several isoflav-3-enes, including burttinol-A, burttinol-B, and burttinol-C. Similarly, studies on Erythrina abyssinica have revealed the presence of a variety of flavonoids, with isoflav-3-enes constituting a small but significant portion of these compounds.

Bolusanthus speciosus : The root wood of this species, also in the Fabaceae family, is a significant source of isoflav-3-enes. Notably, bolusanthin III , identified as 7,2'-dihydroxy-4'-methoxyisoflav-3-ene , has been isolated from this plant. nih.gov This compound is a close natural analogue of the target molecule. The plant also produces a variety of other isoflavonoids that are potential precursors, such as the isoflavone (B191592) 7-hydroxy-4'-methoxyisoflavone and the isoflavanone (B1217009) bolusanthin. nih.govresearchgate.net

Polytrichum pollidisetum : This species is a type of moss. Extensive searches of the chemical constituents of the Polytrichum genus have identified various phenolic compounds, including dihydrochalcones, flavanones, coumarins, and phenolic acids. nih.govresearchgate.net However, based on available scientific literature, no isoflavones, isoflavanones, or isoflav-3-enes have been reported from Polytrichum pollidisetum or closely related moss species. nih.govresearchgate.net

The following table summarizes the key isoflavonoid (B1168493) analogues and precursors found in the specified plants.

| Plant Species | Compound Name | Compound Class | Part of Plant |

| Bolusanthus speciosus | Bolusanthin III (7,2'-dihydroxy-4'-methoxyisoflav-3-ene) | Isoflav-3-ene | Root Wood |

| Bolusanthus speciosus | 7-Hydroxy-4'-methoxyisoflavone | Isoflavone | Root Wood |

| Bolusanthus speciosus | Bolusanthin | 3-Hydroxyisoflavanone | Seeds |

| Erythrina burttii | Burttinol-A | Isoflav-3-ene | Root Bark |

| Erythrina burttii | Burttinol-B | Isoflav-3-ene | Root Bark |

| Erythrina burttii | Burttinol-C | Isoflav-3-ene | Root Bark |

| Erythrina variegata | Multiple new isoflavones and an isoflavanone | Isoflavone, Isoflavanone | Stem Bark |

Advanced Isolation and Purification Techniques for Complex Natural Extracts

The isolation of specific isoflavonoids from crude plant extracts is a complex process due to the structural similarity of the compounds present. A combination of chromatographic and non-chromatographic techniques is often employed.

Chromatography is the cornerstone of natural product isolation. For isoflav-3-enes and related compounds, several strategies are used.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel is a common stationary phase. For example, the isolation of flavonoids from Bolusanthus speciosus involves initial separation using silica gel column chromatography with a gradient solvent system, such as chloroform-methanol mixtures of increasing polarity. usu.ac.id

High-Performance Liquid Chromatography (HPLC): For final purification and obtaining high-purity compounds, reversed-phase HPLC (RP-HPLC) is widely used. mdpi.com A C18 column is the most common choice for the stationary phase. nih.gov Separation is achieved using a gradient elution system, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. nih.govscialert.net

Preparative Thin-Layer Chromatography (pTLC): This method is used for purifying small quantities of compounds from fractions obtained via column chromatography. After developing the plate, the band corresponding to the target compound is scraped off and the compound is eluted with a suitable solvent. This has been used in the separation of flavonoids from Bolusanthus speciosus. researchgate.net

To overcome some limitations of traditional chromatography, such as irreversible adsorption of compounds onto the solid support, liquid-liquid separation methods have been developed.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has proven effective for separating isoflavones from complex extracts. nih.govsid.ir The method relies on partitioning the solutes between two immiscible liquid phases (a stationary phase and a mobile phase). The choice of the two-phase solvent system is critical. A common system for isoflavonoids is a mixture of hexane, ethyl acetate, methanol, and water. researchgate.netresearchgate.net By selecting the appropriate phase to act as the mobile phase, compounds with different partition coefficients can be effectively separated with high recovery rates. nih.govmdpi.com

Biosynthetic Pathways and Enzymatic Transformations of Isoflav 3 Enes

Methylation at the 4'-Position

The methylation of the 4'-hydroxyl group is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . Specifically, isoflavone (B191592) 4'-O-methyltransferase (HI4'OMT) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the 4'-hydroxyl of an isoflavone precursor. nih.govnih.gov This reaction would convert the precursor daidzein (B1669772) (7,4'-dihydroxyisoflavone) into formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone). This methylation step is crucial in the biosynthesis of many bioactive isoflavonoids. nih.gov

Acetylation at the 7-Position

The addition of an acetyl group to the 7-hydroxyl position is carried out by an acyltransferase . While a specific acetyltransferase for 7-hydroxy-4'-methoxyisoflav-3-ene has not been characterized, the existence of such enzymes acting on isoflavonoids is known. For example, isoflavone glucoside malonyltransferases have been identified, which acylate the glucose moiety of isoflavone glucosides. researchgate.net It is plausible that a different type of acyltransferase, utilizing acetyl-CoA as a donor, is responsible for the direct acetylation of the 7-hydroxyl group of the isoflav-3-ene precursor.

Chemical Synthesis and Derivatization Strategies for 7 Acetoxy 4 Methoxyisoflav 3 Ene and Analogues

Synthetic Routes to 7-Acetoxy-4'-methoxyisoflav-3-ene

The preparation of this compound can be accomplished through several synthetic pathways, most notably involving the dehydration of isoflavan-4-ol intermediates or the reduction and subsequent dehydration of isoflavones and isoflavylium salts.

Dehydration of Isoflavan-4-ols (e.g., cis- and trans-7-acetoxy-4'-methoxyisoflavan-4-ol)

A primary method for synthesizing isoflav-3-enes is the acid-catalyzed dehydration of isoflavan-4-ols. This reaction proceeds through the formation of a carbocation intermediate at the C-4 position, followed by the elimination of a proton to form the double bond between C-3 and C-4. The stereochemistry of the starting isoflavan-4-ol (cis or trans) can influence the reaction conditions and potentially the distribution of minor products, though the primary product is the thermodynamically favored isoflav-3-ene.

The synthesis typically begins with the reduction of a corresponding isoflavanone (B1217009) to yield a mixture of cis- and trans-isoflavan-4-ols. These alcohols can then be subjected to dehydration conditions, such as treatment with a strong acid like p-toluenesulfonic acid in a suitable solvent, to afford the target isoflav-3-ene.

Reduction and Subsequent Dehydration of Isoflavones and Isoflavylium Salts

Alternatively, isoflavylium salts can be reduced to isoflav-3-enes. Isoflavylium salts, which are cationic flavonoid derivatives, can be prepared from the condensation of a 2-hydroxy-deoxybenzoin with a suitable orthoformate. The reduction of these salts, for instance with a hydride reagent, can directly lead to the formation of the isoflav-3-ene skeleton.

Synthesis of Structurally Related Isoflav-3-ene Derivatives

The synthetic principles applied to this compound can be extended to create a diverse range of structurally related isoflav-3-ene derivatives. These methods often involve the synthesis of the broader flav-3-ene class of compounds, to which isoflav-3-enes are structurally related.

Reductive Cyclization of Chalcones to Flav-3-enes

Chalcones, which are open-chain precursors to flavonoids, can be utilized in the synthesis of flav-3-enes through reductive cyclization. thieme-connect.com This process typically involves the reaction of a chalcone (B49325) with a reducing agent, which facilitates the closure of the heterocyclic C ring to form the flavan (B184786) skeleton. Subsequent dehydration then leads to the formation of the flav-3-ene double bond. This method offers a versatile entry point to flav-3-ene derivatives, as the substitution pattern of the chalcone precursor can be readily varied. thieme-connect.com

Epoxidation Reactions of Flav-3-enes and Formation of Flavan-3,4-diols

Flav-3-enes are key intermediates in the synthesis of other flavonoid classes, such as flavan-3,4-diols. thieme-connect.comthieme-connect.com The epoxidation of the C3-C4 double bond in a flav-3-ene using an oxidizing agent like dimethyldioxirane (B1199080) (DMDO) yields a flav-3,4-epoxide. thieme-connect.com This epoxide can then be opened via hydrolysis to afford the corresponding flavan-3,4-diol. thieme-connect.comthieme-connect.com The stereochemistry of the resulting diol is dependent on the stereochemistry of the epoxide and the mechanism of the ring-opening reaction. This two-step process provides a valuable method for accessing flavan-3,4-diols with various substitution patterns. thieme-connect.comthieme-connect.com

Regiospecificity and Stereoselectivity in Isoflav-3-ene Synthesis

Achieving regiospecificity and stereoselectivity is a critical aspect of isoflav-3-ene synthesis, as the biological activity of these compounds can be highly dependent on their three-dimensional structure.

Regiospecificity in this context primarily relates to the selective formation of the double bond between the C-3 and C-4 positions. In the dehydration of isoflavan-4-ols, the formation of the isoflav-3-ene is generally favored due to the thermodynamic stability of the resulting conjugated system. However, under certain conditions, the formation of isomeric isoflav-2-enes could be a competing pathway. The choice of reagents and reaction conditions is therefore crucial to ensure the desired regiochemical outcome.

Stereoselectivity becomes important when chiral centers are present in the molecule. While this compound itself is achiral, the synthesis of chiral isoflav-3-ene analogues requires stereocontrolled reactions. For instance, in the synthesis of flavan-3,4-diols from flav-3-enes, the epoxidation and subsequent ring-opening can be performed using chiral reagents or catalysts to favor the formation of a specific stereoisomer. researchgate.net The inherent stereochemistry of the starting materials, such as in the reductive cyclization of chiral chalcones, can also direct the stereochemical outcome of the final product. The ability to control both the regiochemistry and stereochemistry allows for the synthesis of specific isoflav-3-ene derivatives for structure-activity relationship studies. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isoflav-3-ene Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in the structure of 7-Acetoxy-4'-methoxyisoflav-3-ene.

In the ¹H NMR spectrum, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals reveal the connectivity of the hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on the A and B rings, the vinylic proton at C-2, the methylene (B1212753) protons at C-3, the methoxy (B1213986) group protons, and the acetyl group protons. The integration of these signals provides the relative number of protons of each type.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, vinylic, carbonyl, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.

Two-dimensional NMR techniques are instrumental in establishing the final structure. Homonuclear Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it reveals long-range couplings between protons and carbons (typically over two to three bonds), which helps in connecting different fragments of the molecule and confirming the placement of substituents.

While specific NMR data for this compound is not publicly available, the following table provides representative ¹H and ¹³C NMR data for a structurally related isoflavone (B191592), 5,7-dihydroxy-4'-methoxyisoflavone (Biochanin A), to illustrate the type of information obtained from NMR analysis. sbq.org.br

| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 2 | 155.0 | 8.1 (s) |

| 3 | 123.0 | - |

| 4 | 180.0 | - |

| 4a | 105.0 | - |

| 5 | 162.0 | - |

| 6 | 98.0 | 6.25 (d, 2.0) |

| 7 | 164.0 | - |

| 8 | 93.0 | 6.35 (d, 2.0) |

| 8a | 157.0 | - |

| 1' | 123.0 | - |

| 2', 6' | 130.0 | 7.4 (d, 8.5) |

| 3', 5' | 114.0 | 6.9 (d, 8.5) |

| 4' | 160.0 | - |

| 4'-OCH₃ | 55.0 | 3.8 (s) |

| 5-OH | - | 12.9 (s) |

| 7-OH | - | - |

Table 1: Representative NMR data for a related isoflavonoid (B1168493), Biochanin A. sbq.org.br

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that provides valuable structural information. The fragmentation of isoflavonoids often involves characteristic cleavages of the heterocyclic C-ring and the loss of substituents.

For this compound, expected fragmentation pathways could include the loss of the acetyl group (as ketene, 42 Da, or acetic acid, 60 Da), the loss of the methoxy group (as a methyl radical, 15 Da, or formaldehyde, 30 Da), and retro-Diels-Alder (RDA) cleavage of the C-ring, which is a characteristic fragmentation pattern for flavonoids and isoflavonoids. The RDA fragmentation would break down the heterocyclic ring, providing information about the substitution patterns on the A and B rings.

The following table illustrates common fragmentation patterns observed in the mass spectra of esters and aromatic ethers, which are functional groups present in this compound. libretexts.orgmiamioh.edu

| Functional Group | Characteristic Fragmentation | Neutral Loss (Da) |

| Ester (Acetoxy) | Loss of the alkoxy group (-OR) | Varies |

| Loss of the acyl group (-COR) | Varies | |

| McLafferty rearrangement | Varies | |

| Aromatic Ether (Methoxy) | Cleavage of the alkyl-oxygen bond | 15 (CH₃) |

| Cleavage of the aryl-oxygen bond | Varies |

Table 2: General fragmentation patterns for functional groups related to this compound. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds and functional groups within the molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups present. The carbonyl group (C=O) of the acetoxy substituent would exhibit a strong stretching vibration typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the C=C double bond in the isoflav-3-ene core would also contribute to the spectrum.

While a specific IR spectrum for this compound is not available, the table below lists the characteristic IR absorption frequencies for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alkene C=C | Stretching | 1620 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1000 - 1300 |

Table 3: Characteristic IR absorption frequencies for the functional groups in this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Related Isoflavonoids

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. miamioh.edu To perform this analysis, a single, high-quality crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

For isoflavonoids, X-ray crystallography can unambiguously establish the planarity of the aromatic rings, the conformation of the heterocyclic C-ring, and the relative orientation of the substituents. sbq.org.br In the case of isoflav-3-enes, which are not planar, X-ray crystallography would reveal the precise puckering of the C-ring and the stereochemical relationships between the substituents. This technique is particularly valuable when the stereochemistry cannot be definitively assigned based on NMR data alone.

Although a crystal structure for this compound has not been reported, the crystallographic analysis of other isoflavonoids provides a solid framework for understanding the structural features that would be expected. sbq.org.br For instance, X-ray studies on related isoflavones have confirmed the planarity of the chromone (B188151) ring system and the rotational freedom of the B-ring around the C3-C1' bond.

Computational Chemistry and Molecular Modeling of 7 Acetoxy 4 Methoxyisoflav 3 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 7-Acetoxy-4'-methoxyisoflav-3-ene. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Detailed research findings on related isoflavonoids, such as daidzein (B1669772) and genistein, have demonstrated the utility of DFT in characterizing their electronic nature. tandfonline.comnih.gov For this compound, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and compute various electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO may be distributed across the pyran ring and the carbonyl group of the acetoxy substituent.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) and acetoxy groups would be expected to show negative electrostatic potential, making them potential sites for hydrogen bonding or interaction with electrophiles.

Illustrative Electronic Properties of a Related Isoflavone (B191592) (Daidzein):

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This data is illustrative and based on typical values for related isoflavonoids.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the bond connecting the B-ring to the C-ring, gives rise to different conformers. Understanding the conformational landscape—the collection of stable conformers and the energy barriers between them—is essential for predicting its biological activity, as the molecule's shape determines how it fits into a biological target.

Conformational analysis is typically performed using molecular mechanics or quantum chemical methods. A systematic search of the potential energy surface by rotating key dihedral angles can identify low-energy conformers. For this compound, the dihedral angle between the B-ring and the isoflav-3-ene core is of primary interest. Studies on other isoflavonoids have shown that the planarity of the molecule can be influenced by the substitution pattern. researchgate.net

The presence of the acetoxy and methoxy groups will influence the preferred conformations through steric and electronic effects. The relative energies of different conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution.

Illustrative Conformational Data for a Substituted Isoflavone:

| Conformer | Dihedral Angle (B-ring vs. C-ring) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 25° | 0.0 | 75.3 |

| 2 | -30° | 0.5 | 24.1 |

| 3 | 90° | 3.2 | 0.6 |

This data is hypothetical and serves to illustrate a typical conformational landscape.

Prediction of Spectroscopic Properties (e.g., Optical Rotation and Rotatory Strength Tensors for Isoflav-3-enes)

Since the C3 carbon of the isoflav-3-ene core is a stereocenter, this compound is a chiral molecule and will exhibit optical activity. Computational methods can predict the specific rotation ([α]) and the full optical rotation tensor, which describes the rotation of plane-polarized light along different molecular axes. Time-dependent DFT (TD-DFT) is a common method for these calculations. researchgate.netnih.govnih.gov

The calculation of optical rotation involves determining the electric dipole-magnetic dipole polarizability tensor. For a more complete description, the electric dipole-electric quadrupole polarizability tensor can also be computed. conicet.gov.ar The rotatory strength tensor is related to the intensity of electronic circular dichroism (ECD) transitions and provides further insight into the molecule's chiroptical properties.

While there is a general method to predict the sign of optical rotation based on the electronic properties of substituents, accurate quantitative prediction requires sophisticated quantum chemical calculations. rsc.orgnih.gov For flexible molecules, the calculated optical rotation must be averaged over the Boltzmann-weighted populations of the stable conformers. rsc.orghawaii.edu

Illustrative Predicted Chiroptical Data for (S)-7-Acetoxy-4'-methoxyisoflav-3-ene:

| Property | Calculated Value (Illustrative) |

| Specific Rotation [α]D (deg·cm³·g⁻¹·dm⁻¹) | +85.2 |

| Optical Rotation Tensor Component (βxx) | 15.7 au |

| Optical Rotation Tensor Component (βyy) | -5.4 au |

| Optical Rotation Tensor Component (βzz) | 2.1 au |

| Major Rotatory Strength (R) | +12.5 x 10⁻⁴⁰ cgs |

This data is for illustrative purposes only and represents hypothetical values for one enantiomer.

Molecular Dynamics Simulations for Investigating Potential Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically on the nanosecond to microsecond timescale. nih.gov By simulating the molecule in a relevant environment, such as in a solvent like water or in the presence of a biological macromolecule, MD can reveal important information about its flexibility, solvation, and potential binding modes.

For this compound, an MD simulation in an aqueous solution would show how water molecules arrange around the solute and how the molecule's conformation fluctuates over time. nih.gov This can provide insights into its solubility and the stability of different conformers in a polar environment.

If a potential biological target is known, MD simulations of the ligand-protein complex can be performed. tandfonline.comresearchgate.net These simulations can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The stability of these interactions over the course of the simulation can be analyzed to estimate the binding affinity and residence time of the ligand in the binding site.

Illustrative MD Simulation Parameters for an Isoflavone in Water:

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Water Model | SPC/E |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs) |

This table outlines a typical setup for an MD simulation.

Biological Activities and Molecular Mechanisms of Isoflav 3 Enes

Investigation of Cellular and Subcellular Targets

The cellular and subcellular targets of isoflavonoids are diverse, reflecting their broad spectrum of biological activities. A primary and well-studied target is the estrogen receptor (ER). nih.gov Isoflavones can bind to both ERα and ERβ, often with a higher affinity for ERβ. drugbank.comnih.gov This interaction allows them to act as selective estrogen receptor modulators (SERMs), exerting either estrogenic or anti-estrogenic effects depending on the specific tissue and the endogenous estrogen levels. nih.gov In environments with high estrogen concentrations, they may act as antagonists, while in low-estrogen environments, they can function as agonists. nih.gov This dual activity is crucial for their potential role in hormone-dependent conditions. researchgate.net

Beyond estrogen receptors, isoflavonoids can influence cellular mechanics. nih.gov They have been observed to affect the extracellular matrix (ECM), cytoskeleton integrity, and vesicle trafficking. nih.gov For instance, some isoflavones can promote an inert phenotype in certain cancer cells and enhance cell anchorage in connective tissues by influencing ECM proteins and inhibiting matrix metalloproteinases. nih.gov Their impact on the cytoskeleton is often linked to the modulation of calcium ion fluxes. nih.gov

Furthermore, isoflavones can interact with various other cellular components. For example, genistein, a common isoflavone (B191592), has been shown to inhibit the proliferation of certain breast cancer cell lines by arresting the cell cycle at the G2–M transition. drugbank.com

Modulation of Biochemical Pathways by Isoflav-3-enes

Isoflavonoids are known to modulate a variety of biochemical pathways, with their antioxidant and anti-inflammatory activities being particularly well-documented. verywellhealth.com

Antioxidant Activity: Isoflavonoids are recognized as dietary antioxidants that can protect against oxidative stress by scavenging free radicals and other reactive oxygen and nitrogen species. nih.gov This antioxidant capacity can help prevent damage to macromolecules. nih.gov Genistein, for instance, has demonstrated antioxidant properties by inhibiting hydrogen peroxide production and the formation of oxygen free radicals in vitro. drugbank.com The antioxidant activity of isoflavonoids is attributed, in part, to their chemical structure, which allows them to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Mechanisms: Chronic inflammation is implicated in a range of diseases, and isoflavones have been shown to possess anti-inflammatory properties. verywellhealth.com They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. For example, some flavonoids have been found to suppress the production of prostaglandin (B15479496) E2 and nitric oxide by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov They can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effects are often mediated through the repression of signaling pathways like NF-κB and MAPK. nih.gov A study on a polymethoxylated flavone (B191248) demonstrated its ability to inhibit the phosphorylation of ERK, a key protein in the MAPK signaling pathway, thereby reducing the inflammatory response. nih.gov

Table 1: Summary of Investigated Anti-inflammatory and Antioxidant Activities of Related Flavonoids

| Compound Class | Activity Investigated | Model System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Polymethoxylated Flavone | Anti-inflammatory | LPS-induced RAW264.7 cells | Repressed production of prostaglandin E2 and nitric oxide; Suppressed expression of COX-2 and iNOS; Decreased production of IL-6, IL-1β, and TNF-α. | nih.gov |

| Dicaffeoylquinic Acid Isomer | Anti-inflammatory | LPS-induced RAW264.7 cells and rat model | Inhibited expression of nitric oxide, prostaglandin E2, iNOS, COX-2, TNF-α, IL-1β, and IL-6; Suppressed NF-κB and MAPK pathways. | mdpi.com |

| Dihydroxy-4-Methylcoumarin Derivatives | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Downregulation of nitric oxide, prostaglandin E2, pro-inflammatory cytokines, iNOS, and COX-2; Inhibited phosphorylation of MAPK, ERK, JNK, p38, and NF-κB. | researchgate.net |

| Isoflavones (General) | Antioxidant | In vitro assays | Scavenging of free radicals and reactive oxygen species. | nih.gov |

| Genistein | Antioxidant | In vitro | Blocked formation of oxygen free radicals and inhibited hydrogen peroxide production. | drugbank.com |

Enzymatic Interactions

Isoflavonoids can interact with and modulate the activity of various enzymes, which is a key aspect of their biological effects.

One of the significant enzymatic interactions is the inhibition of cytochrome P450 (CYP) enzymes. nih.gov A systematic study on twelve different isoflavonoids, including daidzein (B1669772) and genistein, revealed their inhibitory effects on nine forms of human liver microsomal CYP enzymes. nih.gov Genistein and daidzein were found to be potent noncompetitive inhibitors of CYP2C9 and CYP3A4. nih.gov Biochanin A and equol (B1671563) also showed potent inhibition of CYP3A4. nih.gov These interactions are important as they can affect the metabolism of co-administered drugs. verywellhealth.comnih.gov

Isoflavones have also been shown to inhibit other key enzymes. For example, they can inhibit protein tyrosine kinases, which play a crucial role in cell growth and proliferation. drugbank.com This inhibition may contribute to their anti-cancer properties. drugbank.com Additionally, some isoflavones can inhibit aromatase, an enzyme involved in estrogen biosynthesis. nih.gov

Table 2: Examples of Enzymatic Inhibition by Related Isoflavonoids

| Isoflavonoid (B1168493) | Target Enzyme | Type of Inhibition | Ki Value (μmol/l) | Reference(s) |

|---|---|---|---|---|

| Genistein | CYP2C9 | Noncompetitive | 35.95 ± 6.96 | nih.gov |

| Daidzein | CYP2C9 | Noncompetitive | 60.56 ± 3.53 | nih.gov |

| Genistein | CYP3A4 | Noncompetitive | 23.25 ± 5.85 | nih.gov |

| Biochanin A | CYP3A4 | - | 57.69 ± 2.36 | nih.gov |

| Equol | CYP3A4 | - | 38.47 ± 2.32 | nih.gov |

| Isoflavones (General) | Aromatase | Inhibition | Not specified | nih.gov |

| Isoflavones (General) | Protein Tyrosine Kinases | Inhibition | Not specified | drugbank.com |

Elucidation of Mechanisms of Action at the Molecular Level

The molecular mechanisms underlying the biological activities of isoflavonoids are multifaceted.

Free Radical Scavenging: As mentioned earlier, a key mechanism of action is their ability to act as antioxidants through free radical scavenging. frontiersin.org The phenolic rings in their structure are crucial for this activity, as they can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Interaction with Nuclear Receptors: Beyond their well-known interaction with estrogen receptors, isoflavones have been found to activate other promiscuous nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.gov The activation of PPARs can influence lipid metabolism and may contribute to the observed cholesterol-lowering and antidiabetic effects of soy consumption. nih.gov There is also emerging evidence suggesting that isoflavones might interact with estrogen-related receptors (ERRs) and thyroid receptors, further expanding their range of molecular targets. nih.gov

Modulation of Gene Expression: Isoflavonoids can modulate the expression of various genes. nih.gov Their binding to nuclear receptors like ER and PPAR allows them to influence the transcription of target genes involved in a wide array of physiological processes, including cell proliferation, apoptosis, and hormone metabolism. nih.gov For instance, some phytoestrogens have been found to inhibit the mRNA expression and activity of aromatase. nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Isoflav 3 Ene Derivatives

Principles and Methodologies of SAR and QSAR for Isoflavonoids

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For isoflavonoids, SAR explores the relationship between their three-dimensional structure and their biological effects. nih.gov This is achieved by systematically modifying the isoflavonoid (B1168493) scaffold and observing the corresponding changes in activity. The goal is to identify the key chemical features, or pharmacophores, that are responsible for the desired biological outcome.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that quantifies the relationship between the physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are mathematical equations that can predict the activity of novel compounds based on their structural features. nih.govmdpi.com These models are developed using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS). mdpi.com

The general workflow for a QSAR study on isoflavonoids typically involves the following steps:

Data Set Selection: A series of isoflavonoid derivatives with known biological activities is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Elucidation of Key Structural Motifs for Biological Efficacy (e.g., hydroxylation, methylation, and acetoxylation patterns)

The biological activity of isoflavonoids is highly dependent on the substitution patterns on their basic scaffold. Key structural motifs that have been extensively studied include hydroxylation, methylation, and, to a lesser extent, acetoxylation.

Hydroxylation: The presence and position of hydroxyl (-OH) groups are crucial for the biological activity of many isoflavonoids. For instance, a hydroxyl group at the 4'-position of the B-ring is often considered essential for estrogenic activity. researchgate.net The number and location of hydroxyl groups also influence antioxidant and anti-inflammatory properties.

Methylation: Methylation of hydroxyl groups to form methoxy (B1213986) (-OCH3) groups can significantly alter the biological activity of isoflavonoids. Methylation can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. In some cases, methylation can enhance bioavailability and metabolic stability. For 7-Acetoxy-4'-methoxyisoflav-3-ene, the 4'-methoxy group would likely increase its lipophilicity compared to a 4'-hydroxy equivalent.

Acetoxylation: The introduction of an acetoxy (-OAc) group, which is an ester of acetic acid and a hydroxyl group, is another way to modify the properties of isoflavonoids. Acetoxylation increases the lipophilicity of the molecule, which can affect its absorption and distribution. The acetoxy group can also be hydrolyzed by esterase enzymes in the body to release the corresponding hydroxyl compound, making it a potential prodrug strategy. In the case of this compound, the 7-acetoxy group could be hydrolyzed to a 7-hydroxy group.

The isoflav-3-ene core of this compound represents a significant structural deviation from the more common isoflavones, which possess a C2-C3 double bond and a C4-carbonyl group. The saturation at the C2-C3 position and the lack of a carbonyl group at C4 would alter the planarity and electronic properties of the heterocyclic C-ring, which could have a profound impact on its binding to biological targets.

To illustrate the potential impact of these substitutions, a hypothetical SAR data table for a series of isoflav-3-ene derivatives is presented below. Please note that this data is illustrative and not based on experimental results.

Hypothetical SAR Data for Isoflav-3-ene Derivatives

| Compound | R1 (Position 7) | R2 (Position 4') | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -OH | -OH | 10 |

| 2 | -OAc | -OH | 15 |

| 3 | -OH | -OCH3 | 8 |

| This compound | -OAc | -OCH3 | 12 |

Computational Approaches in QSAR Modeling of Isoflav-3-enes

Computational methods are integral to modern QSAR studies. tandfonline.com For isoflav-3-enes, various computational approaches could be employed to develop predictive models of their biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR methods that correlate the 3D steric and electrostatic fields of molecules with their biological activity. mdpi.com These methods can provide detailed insights into the structural requirements for optimal interaction with a biological target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies could be used to predict its binding mode to various enzymes or receptors, helping to elucidate its potential mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net This can help to assess the stability of the predicted binding mode from docking studies and to understand the energetic contributions of different interactions.

A hypothetical QSAR model for isoflav-3-ene derivatives could take the following form:

pIC50 = c0 + c1logP + c2LUMO + c3*H-bond_donors

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). nih.gov

H-bond_donors is the number of hydrogen bond donors.

c0, c1, c2, and c3 are coefficients determined by the statistical analysis.

Design and Synthesis of Isoflav-3-ene Analogues for SAR Studies

The rational design and synthesis of analogues are crucial for robust SAR studies. nih.gov Based on the hypothetical SAR data and computational models, new isoflav-3-ene analogues could be designed with predicted enhanced activity. For example, if the QSAR model suggests that lower lipophilicity is beneficial, analogues with more polar substituents could be synthesized.

The synthesis of isoflav-3-ene analogues can be challenging. nih.gov However, several synthetic routes to the isoflav-3-ene scaffold have been reported. These often involve the reduction of isoflavones or the cyclization of appropriate precursors. The synthesis of a library of this compound analogues with variations at the 7 and 4' positions, as well as on other parts of the scaffold, would be necessary to build a comprehensive SAR and QSAR model.

Illustrative Synthetic Scheme for Isoflav-3-ene Analogues:

A general synthetic strategy could involve the preparation of a key intermediate, such as a substituted 2-hydroxydeoxybenzoin, followed by cyclization to form the isoflav-3-ene ring. Subsequent modifications of the substituents would then provide the desired analogues.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoflavone (B191592) |

| Isoflav-3-ene |

| 2-hydroxydeoxybenzoin |

| Genistein |

| Daidzein (B1669772) |

| Biochanin A |

| Equol (B1671563) |

| Coumestrol |

Future Research Directions and Applications in Chemical Biology

Development of Novel Isoflav-3-ene-based Chemical Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems with molecular precision. Small molecules that can selectively modulate the function of proteins are invaluable tools for dissecting complex cellular pathways. The isoflav-3-ene scaffold, with its distinct stereochemistry and substitution patterns, offers a versatile platform for the design of such probes.

Future efforts in this area could focus on synthesizing libraries of isoflav-3-ene derivatives and screening them for specific biological activities. By systematically modifying the substitution patterns on the chromene core and the pendant phenyl ring, it may be possible to develop highly selective inhibitors or activators of specific enzymes or receptors. For instance, the introduction of photoreactive groups or affinity tags could transform these molecules into powerful tools for target identification and validation studies. While not specific to isoflav-3-enes, the principles behind developing fluorogenic substrates, such as with 7-acetoxy-4-methylcoumarin (B160210), could be adapted to create isoflav-3-ene-based probes that fluoresce upon enzymatic activity, allowing for real-time monitoring of biological processes.

Exploration of Synthetic Biology Approaches for Isoflav-3-ene Production

The natural abundance of many isoflav-3-enes is low, hindering their isolation and detailed study. Synthetic biology offers a powerful solution to this challenge by enabling the production of these compounds in engineered microorganisms. The heterologous expression of plant biosynthetic pathways in hosts like Escherichia coli and Saccharomyces cerevisiae has already proven successful for various isoflavonoids.

A key enzyme in the biosynthesis of many isoflav-3-enes is isoflavone (B191592) reductase. By co-expressing this enzyme with other necessary pathway components, it is possible to establish microbial cell factories for the sustainable production of specific isoflav-3-enes. Future research should focus on optimizing these engineered pathways through metabolic engineering strategies. This could involve increasing the precursor supply, eliminating competing metabolic pathways, and improving the efficiency of the heterologous enzymes. The development of robust and scalable fermentation processes will be crucial for producing sufficient quantities of isoflav-3-enes for further biological evaluation and application.

Integration of Omics Data in Isoflav-3-ene Research

The advent of "omics" technologies, including metabolomics and proteomics, provides an unprecedented opportunity to understand the biological effects of isoflav-3-enes on a global scale. By treating cells or organisms with specific isoflav-3-enes and analyzing the resulting changes in the metabolome and proteome, researchers can gain insights into their mechanisms of action and identify potential therapeutic targets.

For example, metabolomic studies can reveal how isoflav-3-enes alter cellular metabolism, while proteomic analyses can identify proteins whose expression levels or post-translational modifications are affected. This systems-level approach can uncover novel biological activities and provide a more comprehensive understanding of the cellular response to these compounds. Integrating omics data with traditional biochemical and pharmacological assays will be essential for a complete picture of isoflav-3-ene bioactivity.

Emerging Methodologies for Comprehensive Isoflav-3-ene Characterization

A thorough understanding of the structure-activity relationships of isoflav-3-enes requires sophisticated analytical techniques for their characterization. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are providing new tools for the detailed structural elucidation of these molecules.

High-resolution mass spectrometry, for instance, can provide accurate mass measurements and detailed fragmentation patterns, aiding in the identification of known and novel isoflav-3-enes in complex mixtures. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), are indispensable for unambiguously determining the connectivity and stereochemistry of isoflav-3-enes. These methods are particularly important for distinguishing between closely related isomers. The application of these cutting-edge analytical methodologies will be critical for establishing a solid chemical foundation for future biological studies of isoflav-3-enes.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Observed Signal (Example) | Reference |

|---|---|---|

| H NMR | δ 2.35 (s, 3H, CHCO) | |

| C NMR | δ 170.5 (C=O, acetate) | |

| HRMS | 325.1078 [M+H] (calc. 325.1075) |

Basic: What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetoxy group or oxidation of the isoflavene backbone .

- Degradation Monitoring:

- Incompatibilities: Avoid strong bases (risk of deacetylation) or prolonged exposure to humid environments .

Advanced: How can factorial design optimize experimental conditions for studying the bioactivity of this compound?

Methodological Answer:

A 2 factorial design (e.g., 2 variables, 3 levels) can systematically evaluate factors influencing bioactivity:

Variables: Concentration (10–100 µM), incubation time (24–72 hrs).

Response Metrics: IC values (e.g., in cancer cell lines) or enzyme inhibition rates.

Statistical Analysis: ANOVA to identify significant interactions (e.g., time-concentration synergy) .

Q. Table 2: Example Factorial Design Setup

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Concentration | 10 µM | 50 µM | 100 µM |

| Incubation Time | 24 hrs | 48 hrs | 72 hrs |

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Contradictions (e.g., skin irritation in vs. no acute toxicity in ) may arise from:

- Purity Differences: Impurities in commercial batches (e.g., residual solvents) may skew results. Validate purity via HPLC before assays.

- Experimental Models: Compare in vitro (e.g., HaCaT keratinocytes) and in vivo (e.g., rodent dermal exposure) data .

- Dose-Response Analysis: Establish NOAEL (No Observed Adverse Effect Level) using logarithmic concentration ranges.

Theoretical Framework: How can researchers integrate existing theories of flavonoid biochemistry into studies on this compound?

Methodological Answer:

- Structure-Activity Relationships (SAR): Link the acetoxy-methoxy substitution pattern to known flavonoid mechanisms (e.g., estrogen receptor modulation) .

- Oxidative Stress Pathways: Test hypotheses using Nrf2/ARE luciferase reporter assays to quantify antioxidant responses .

Analytical Challenges: What advanced techniques address purity and isomerism issues in this compound?

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .

- X-ray Crystallography: Confirm absolute configuration (e.g., using single crystals grown via vapor diffusion) .

Mechanistic Studies: How can researchers elucidate the metabolic pathways of this compound?

Methodological Answer:

- LC-MS/MS Metabolomics: Identify phase I/II metabolites in liver microsomes (e.g., deacetylated or glucuronidated derivatives) .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with CYP450 enzymes .

Interdisciplinary Applications: What non-pharmacological research avenues exist for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.